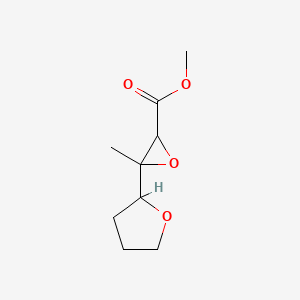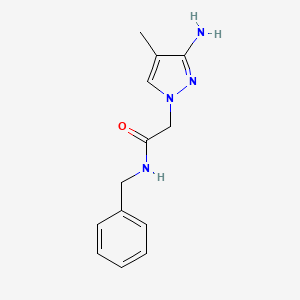
3-(6-Aminopyridin-2-YL)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Aminopyridin-2-YL)phenol: is an organic compound that features a phenol group attached to a pyridine ring, which is further substituted with an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Aminopyridin-2-YL)phenol typically involves the reaction of 4-aminophenol with 2-chloro-3-nitropyridine. This reaction yields 4-(3-nitropyridin-2-ylamino)phenol, which is then reduced to this compound using sodium sulfide in aqueous media . This method is preferred over catalytic hydrogenation due to its simplicity and cost-effectiveness.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(6-Aminopyridin-2-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium sulfide is used for the reduction of nitro groups.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(6-Aminopyridin-2-YL)phenol is used as an intermediate in the synthesis of various heterocyclic compounds. It is also employed in the development of novel ligands for coordination chemistry.
Biology: In biological research, this compound is investigated for its potential as a building block for bioactive molecules. It has shown promise in the development of antitumor agents .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-(6-Aminopyridin-2-YL)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenol group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4-(3-Nitropyridin-2-ylamino)phenol
- 4-(3-Aminopyridin-2-ylamino)phenol
Comparison: 3-(6-Aminopyridin-2-YL)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted applications in research and industry .
Eigenschaften
Molekularformel |
C11H10N2O |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
3-(6-aminopyridin-2-yl)phenol |
InChI |
InChI=1S/C11H10N2O/c12-11-6-2-5-10(13-11)8-3-1-4-9(14)7-8/h1-7,14H,(H2,12,13) |
InChI-Schlüssel |
GHUZEOITWDJMTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C2=NC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


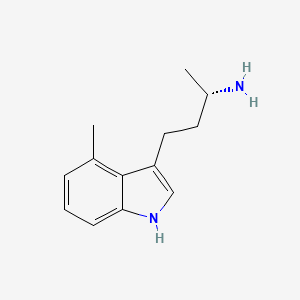
![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride](/img/structure/B13170297.png)
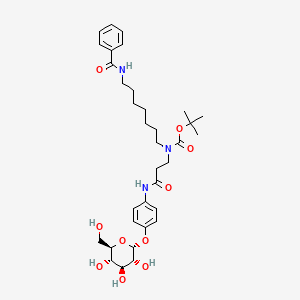

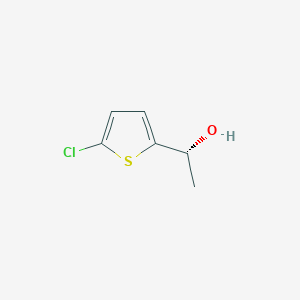
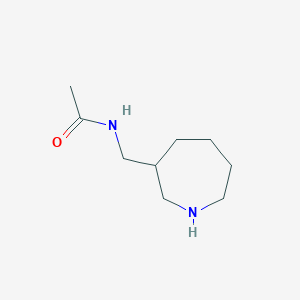
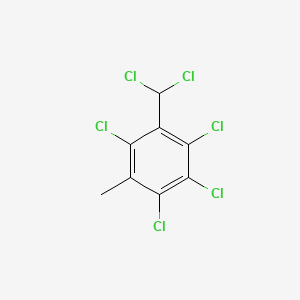
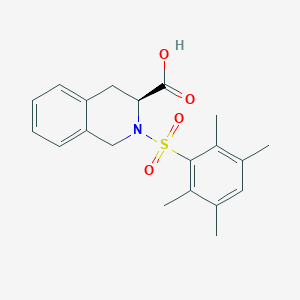

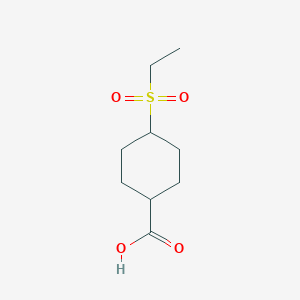
![1-(Bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane](/img/structure/B13170342.png)

